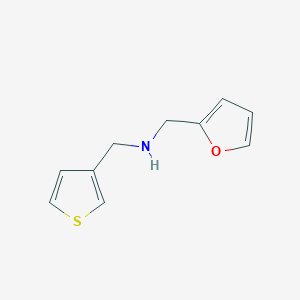

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine

描述

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals. The presence of these rings in a single molecule can impart unique chemical and physical properties, making it a compound of interest in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Formation of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Coupling of the furan and thiophene rings: This step involves the use of a suitable linker, such as a methylene group, to connect the two rings. This can be achieved through a nucleophilic substitution reaction where the furan ring is functionalized with a leaving group, and the thiophene ring is introduced via a nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly catalysts.

化学反应分析

Oxidation Reactions

The thiophene and furan moieties undergo selective oxidation under controlled conditions:

-

Thiophene oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) to form sulfoxide derivatives (e.g., 1-(furan-2-yl)-N-(thiophen-3-ylmethyl(sulfinyl))methanamine ) at 0°C in dichloromethane . Higher temperatures or prolonged exposure yield sulfones.

-

Furan oxidation : Treatment with potassium permanganate in acidic conditions generates γ-lactones via furan ring opening .

Reduction Reactions

The methanamine group participates in reductive transformations:

-

Catalytic hydrogenation : Using Pd/C under H₂ (1 atm) reduces the furan ring to tetrahydrofuran, enhancing solubility .

-

Borch reduction : Sodium cyanoborohydride selectively reduces imine intermediates formed during derivatization .

Nucleophilic Substitution

The primary amine undergoes alkylation and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form secondary amines.

-

Acylation : Acetyl chloride in pyridine yields acetamide derivatives .

Cross-Coupling Reactions

The aromatic rings enable metal-catalyzed couplings:

-

Suzuki-Miyaura coupling : Thiophene-3-ylmethyl boronic acid reacts with aryl halides using Pd(PPh₃)₄ .

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl halides under Pd/Xantphos catalysis .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, ∆ | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative | 48% |

Acid-Base Reactions

The amine forms salts with mineral acids (e.g., HCl, H₂SO₄), improving crystallinity . Protonation occurs preferentially at the primary amine site (pKₐ ≈ 9.2) .

This compound’s reactivity is leveraged in medicinal chemistry (e.g., anticancer agents ) and materials science (conductive polymers ). Further studies should explore enantioselective transformations and catalytic applications.

科学研究应用

Chemical Properties and Structure

1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine features a furan ring and a thiophene moiety, contributing to its unique chemical reactivity. Its molecular formula is , with a molecular weight of 193.27 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable candidate for research.

Chemistry

This compound serves as a building block for synthesizing more complex molecules in heterocyclic chemistry. Its unique structure allows for the investigation of new synthetic pathways and the development of novel materials.

Biology

The compound has been explored for its bioactive properties , particularly in the development of pharmaceuticals. Its interactions with biological systems can lead to the design of new therapeutic agents targeting various diseases.

Medicine

Research into the pharmacological properties of this compound suggests potential applications in treating conditions such as cancer and neurodegenerative diseases. Its ability to inhibit specific enzymes involved in disease progression is currently under investigation.

Biological Activities

The biological activities of this compound include:

1. Antitumor Properties:

- Preliminary studies indicate that this compound may inhibit tumor growth by targeting enzymes associated with cancer progression.

2. Enzyme Inhibition:

- The compound exhibits binding capabilities to biomolecules, suggesting potential roles in modulating enzyme activities or receptor interactions.

3. Mechanism of Action:

- The mechanism involves interactions through hydrophobic contacts and hydrogen bonding facilitated by its aromatic rings.

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Antitumor Activity | Investigated the inhibition of specific cancer-related enzymes, showing promise in reducing tumor growth rates. |

| Enzyme Interaction Studies | Demonstrated effective binding to various proteins, indicating potential therapeutic applications. |

| Pharmacological Research | Explored the compound's role in neurodegenerative disease models, suggesting mechanisms for neuroprotection. |

作用机制

The mechanism of action of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic rings and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

相似化合物的比较

Similar Compounds

- 2-(furan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine

- 1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine

- 1-(furan-3-yl)-N-(thiophen-3-ylmethyl)methanamine

Uniqueness

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and physical properties. The combination of these two heterocycles in a single molecule can result in unique electronic properties, making it valuable for various applications in materials science and pharmaceuticals.

生物活性

1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a thiophene moiety, contributing to its chemical reactivity and biological interactions. Its molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur, which are crucial for its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antitumor Properties

- The compound has been studied for its potential to inhibit tumor growth. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in cancer progression. The structural features of the furan and thiophene rings enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

2. Enzyme Inhibition

- Interaction studies have shown that this compound can effectively bind to various biomolecules, including proteins and nucleic acids. This binding capability is essential for understanding its mechanism of action as a potential therapeutic agent.

3. Mechanism of Action

- The mechanism by which this compound exerts its effects is believed to involve modulation of enzyme activity or receptor interactions. The aromatic rings facilitate these interactions through hydrophobic contacts and hydrogen bonding .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Microwave-Assisted Synthesis : Utilizing microwave reactors to optimize reaction conditions and improve yields .

- Electrophilic Substitutions : The furan ring can undergo various reactions such as electrophilic substitutions, which are valuable for creating derivatives with enhanced biological activities.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine?

The compound is synthesized via a three-step protocol:

- Step 1: Formation of thiosemicarbazone by reacting aromatic aldehydes with thiosemicarbazide.

- Step 2: Oxidative cyclization of thiosemicarbazone using FeCl₃ in a citric acid medium to yield 5-phenyl-2-amino-1,3,4-thiadiazole.

- Step 3: Nucleophilic addition and dehydration of the amino group with furfural in concentrated H₂SO₄ and DMF, forming the final imine linkage (azomethine group) . Characterization includes IR (azomethine at ~1618 cm⁻¹), ¹H NMR (N=CH singlet at δ 8.55 ppm), and mass spectrometry (e.g., molecular ion peak at m/z 300 for Fe derivative) .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

- IR Spectroscopy: Identifies functional groups (e.g., C-S-C at 721 cm⁻¹, C-O at 1350 cm⁻¹, and azomethine at 1618 cm⁻¹).

- ¹H NMR: Key signals include the N=CH proton (δ 8.55 ppm) and aryl protons (δ 7.0–7.90 ppm). Methoxy groups appear as singlets (~δ 3.55 ppm).

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 300 for Fe) and fragmentation patterns confirm the molecular formula and synthetic success .

Q. What safety protocols are recommended for handling this compound?

Limited toxicological data are available, necessitating precautionary measures:

- Use personal protective equipment (gloves, lab coat, goggles).

- Conduct reactions in a fume hood to avoid inhalation.

- Store at -20°C for long-term stability, similar to related amines .

Advanced Research Questions

Q. How do molecular docking studies explain its anti-tubercular activity?

Docking with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 2H7M) reveals:

- Key Interactions: Hydrogen bonds with Tyr158 and hydrophobic/electrostatic interactions with Met103.

- Binding Affinity: Derivatives Fb and Fe show binding scores comparable to reference inhibitors (e.g., -11.7 kcal/mol for pyrrolidine carboxamides). These interactions disrupt lipid biosynthesis, a critical pathway for bacterial survival .

Q. How can structure-activity relationships (SAR) guide optimization?

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in Fe) enhance activity (MIC = 3.1 µg/mL) by improving target binding.

- Azomethine Linkage: Essential for hydrogen bonding; modifications here reduce potency.

- Thiadiazole Ring: Maintains rigidity and facilitates π-π stacking with enzyme residues .

Q. What contradictions exist between computational predictions and experimental results?

- PASS Program: Predicted Fe as most active (Pa = 0.82), aligning with experimental MIC (3.1 µg/mL). However, Fb showed higher activity (MIC = 3.3 µg/mL) despite a lower Pa score (0.691), suggesting limitations in purely computational predictions .

Q. What analytical challenges arise in characterizing this compound?

属性

IUPAC Name |

N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h1-5,8,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWFINGMDUMRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393878 | |

| Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892593-40-7 | |

| Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。